Glu-glu

描述

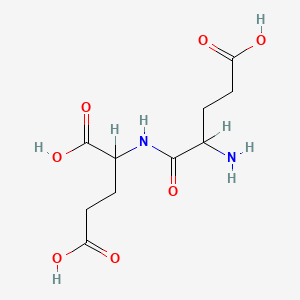

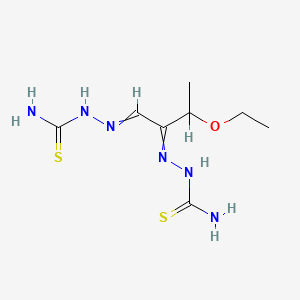

“Glu-glu” refers to a dipeptide composed of two glutamic acid (Glu) residues . Glutamic acid is an amino acid that plays several roles in biological systems, including serving as a building block for proteins and acting as a neurotransmitter .

Synthesis Analysis

The synthesis of “this compound” involves various biological processes. For instance, the GluA and GluB1 genes play crucial roles in the synthesis of glutelin, a significant seed storage protein in rice . In another study, “fragment-shifted delicious peptides” were synthesized, where the fragments of the original “delicious peptide” and its analogs (Lys-Gly-Asp-Glu-Glu and this compound Asp-Gly-Lys) were shifted .

Chemical Reactions Analysis

“this compound” participates in various chemical reactions. For example, polyglutamylation is a posttranslational modification that adds several glutamates on glutamate residues in the form of conjugated peptide chains .

科学研究应用

科学研究中的胰高血糖素样肽

胰高血糖素样肽-1(GLP-1)与代谢调节

GLP-1是参与葡萄糖调节和胰岛素分泌的激素。GLP-1的发现、特性描述和临床开发显示了它作为一种葡萄糖调节激素的潜力,突显了它在胰岛素刺激和代谢调节中的重要性。研究表明GLP-1在促进肠道粘膜生长方面的作用,以及其治疗短肠综合征(SBS)等疾病的意义(Drucker, Habener, & Holst, 2017)。

GLP-1在肥胖和代谢中的作用

GLP-1已被研究其对肥胖患者食欲、胃排空、能量和底物代谢的影响。对肥胖男性进行生理剂量GLP-1输注的研究表明,它能抑制饥饿感评分,可能影响食物摄入量、代谢率和胃排空,暗示了其在体重管理策略中的实用性(Flint et al., 2001)。

植物和动物中的谷氨酸信号传导

谷氨酸作为信号分子

谷氨酸(Glu)在植物生长、发育和应对压力中发挥关键作用。它在种子萌发、根系结构和对环境压力的应对等各种生理过程中充当信号分子。这突显了Glu在正常和压力条件下的重要性,为植物生物学和压力生物学中的作用提供了见解(Qiu et al., 2020)。

作用机制

Target of Action

Glu-Glu, also known as Glutamate-Glutamate, is a dipeptide that plays a significant role in various biological processes. The primary targets of this compound are the vesicular glutamate transporters (VGLUTs) , particularly VGLUT1 , which are responsible for the transport of Glu into synaptic vesicles . This compound also interacts with N-methyl-D-aspartate (NMDA) receptors in neurons .

Mode of Action

This compound interacts with its targets to modulate neuronal activity. In presynaptic neurons, this compound is stored in synaptic vesicles and released by stimulation. The homeostasis of the glutamatergic system is maintained by a set of transporters in the membrane of synaptic vesicles . This compound also partially activates NMDA receptors, exhibiting better efficacy for NMDA receptors containing the GluN2B subunit .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a crucial role in the glutamine/glutamate cycle (GGC) , which is critical for controlling neuronal activity . This compound is also involved in the glutathione (GSH) metabolism , acting as a precursor of phytochelatins, helping in the chelating of toxic metals/metalloids .

Pharmacokinetics

The absorption and metabolism of this compound are influenced by various factors, including the route of administration, the dose, and the individual’s metabolic rate .

Result of Action

The action of this compound results in various molecular and cellular effects. It modulates the efficiency of excitatory neurotransmission and changes the filling level of synaptic vesicles . It also plays a role in memory, synaptic plasticity, neuronal development, and neuronal activity .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, under stress conditions, this compound participates in wound response, pathogen resistance, and response and adaptation to abiotic stress . The action of this compound is also influenced by the presence of other signaling molecules and phytohormones .

未来方向

生化分析

Biochemical Properties

Glu-Glu participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be converted into α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, through the action of enzymes such as glutamate dehydrogenase . This interaction is crucial for energy production in cells.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, in neurons, this compound plays a critical role in neurotransmission, affecting the firing of neurons . In addition, this compound can influence gene expression and cellular metabolism by acting as a precursor for the synthesis of other important biomolecules .

Molecular Mechanism

The molecular mechanism of this compound action involves its interactions with various biomolecules at the molecular level. For instance, this compound can bind to specific receptors on the cell surface, leading to the activation or inhibition of certain enzymes. It can also induce changes in gene expression by acting as a signaling molecule .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, the extent of this compound conversion to α-ketoglutarate can vary depending on the conditions, such as the presence of specific enzymes and cofactors . Moreover, this compound can degrade over time, affecting its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For instance, low doses of this compound might enhance neurotransmission, while high doses could potentially lead to excitotoxicity, causing neuronal damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutamate dehydrogenase, which converts this compound into α-ketoglutarate, a key intermediate in the TCA cycle . This interaction can affect metabolic flux and the levels of other metabolites.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters. For example, vesicular glutamate transporters (VGLUTs) play a crucial role in transporting this compound into synaptic vesicles in neurons . The distribution of this compound can also be influenced by its interactions with various binding proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. For instance, in neurons, this compound is primarily localized in synaptic vesicles, where it plays a key role in neurotransmission . The localization of this compound can be influenced by various factors, including targeting signals and post-translational modifications .

属性

IUPAC Name |

2-[(2-amino-4-carboxybutanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O7/c11-5(1-3-7(13)14)9(17)12-6(10(18)19)2-4-8(15)16/h5-6H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSRFJWDECSPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960026 | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3929-61-1 | |

| Record name | Glutamyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003929611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC335983 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-4-carboxy-1-hydroxybutylidene)glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium;N'-cyclohexyl-N-[4-[2-(7-methoxy-4,4-dimethyl-1,3-dioxoisoquinolin-2-yl)ethyl]phenyl]sulfonylcarbamimidate](/img/structure/B1671592.png)

![5-[3-bromo-4-(dimethylamino)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B1671598.png)